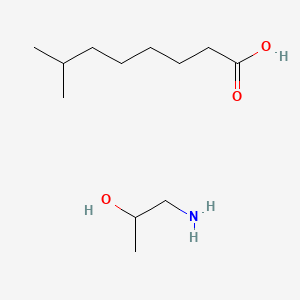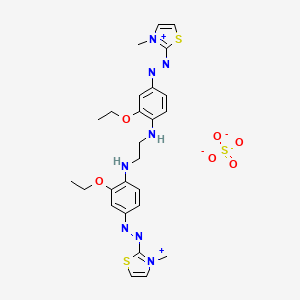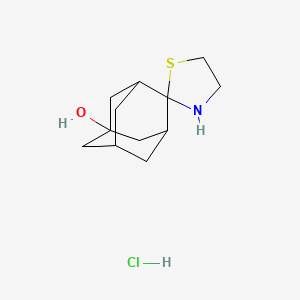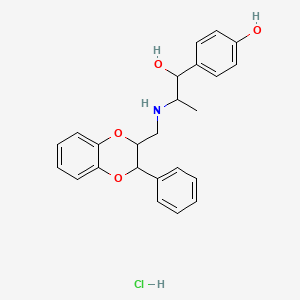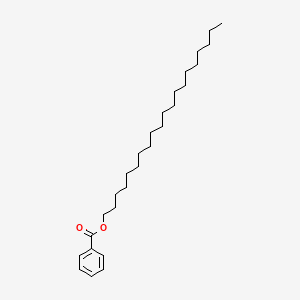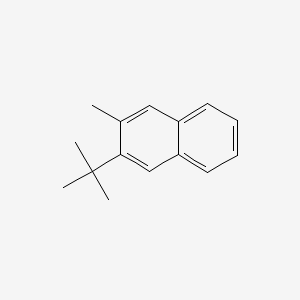
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- is a chemical compound with the molecular formula C13H8F2N2O2 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and a phenylamino carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile. The reaction involves the conversion of the nitrile group to an amide group under acidic or basic conditions. The general reaction scheme is as follows:
-
Hydrolysis of 2,6-difluorobenzonitrile
Reagents: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide)
Conditions: Heating under reflux
Product: 2,6-difluorobenzamide
-
Formation of Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-
Reagents: 2,6-difluorobenzamide, phenyl isocyanate
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Halogens, nucleophiles
Conditions: Room temperature or elevated temperatures
Products: Substituted benzamides
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Conditions: Acidic or basic medium
Products: Oxidized derivatives
-
Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Solvent (e.g., ether, ethanol)
Products: Reduced derivatives
Common Reagents and Conditions
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium
Reduction: Lithium aluminum hydride, sodium borohydride, ether or ethanol as solvent
Major Products
The major products formed from these reactions include various substituted benzamides, oxidized derivatives, and reduced derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an inhibitor of bacterial cell division proteins, such as FtsZ.
- Studied for its effects on various biological pathways and processes.
-
Medicine
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug development and screening assays.
-
Industry
- Utilized in the production of pesticides and insecticides.
- Applied in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis. By binding to FtsZ, the compound disrupts the formation of the Z-ring, thereby preventing cell division and leading to bacterial cell death.
類似化合物との比較
Similar Compounds
2,6-Difluorobenzamide: A simpler derivative with only two fluorine atoms on the benzene ring.
N-(2-fluorophenyl)-2,6-difluorobenzamide: A related compound with an additional fluorine atom on the phenyl ring.
2,6-Difluoro-N-methylbenzamide: A methylated derivative of 2,6-difluorobenzamide.
Uniqueness
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- is unique due to the presence of both the difluorobenzamide and phenylamino carbonyl groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial cell division proteins, such as FtsZ, sets it apart from other similar compounds and highlights its potential as a valuable research tool and therapeutic agent.
特性
CAS番号 |
57160-53-9 |
|---|---|
分子式 |
C14H10F2N2O2 |
分子量 |
276.24 g/mol |
IUPAC名 |
2,6-difluoro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H10F2N2O2/c15-10-7-4-8-11(16)12(10)13(19)18-14(20)17-9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) |
InChIキー |
ZBOJAMGIFGSVFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


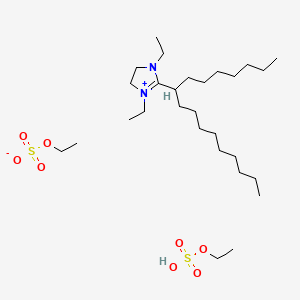
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
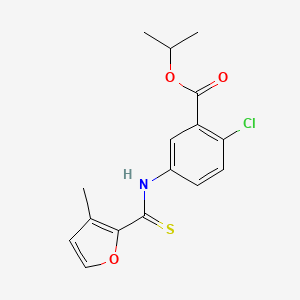

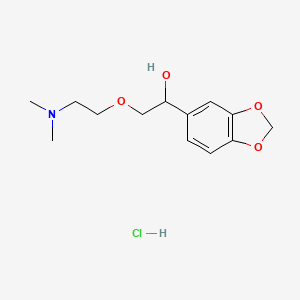
![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
